3-Amino-4-(o-tolyl)butyric Acid
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Overview
Description
3-Amino-4-(o-tolyl)butyric Acid: is an organic compound with the molecular formula C11H15NO2 It is a derivative of butyric acid, featuring an amino group and an o-tolyl group attached to the butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(o-tolyl)butyric Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as o-toluidine and butyric acid.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Handling large quantities of starting materials and reagents.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(o-tolyl)butyric Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-Amino-4-(o-tolyl)butyric Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-4-(o-tolyl)butyric Acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors in biological systems.
Pathways: The compound may modulate biochemical pathways related to inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
β-Hydroxybutyric Acid: Another butyric acid derivative with a hydroxyl group instead of an amino group.
4-O-Tolylbutyric Acid: Similar structure but lacks the amino group.
Uniqueness
3-Amino-4-(o-tolyl)butyric Acid: is unique due to the presence of both an amino group and an o-tolyl group, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-amino-4-(2-methylphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGLTHUKEHCADU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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